Cas no 104-20-1 (4-(4-Methoxyphenyl)-2-butanone)

4-(4-Methoxyphenyl)-2-butanone 化学的及び物理的性質
名前と識別子
-
- 4-(4-methoxyphenyl)butan-2-one
- 4-(4-Methoxyphenyl)-2-butanone
- 4-(4-Methoxyphenyl)-
- BUTANONE, 4-(p-METHOXYPHENYL)-2-(AS)
- 4-Methoxybenzylacetone
- Anisylacetone
- 4-(p-Methoxyphenyl)butan-2-one
- Raspberry ketone methyl ether
- ent20,279
- FEMA 2672
- ANISALACETONE
- 4-ANISYLACETONE
- PARA ANISYL ACETONE
- FRAMBINONMETHYLAETHER
- p-Methoxybenzylacetone
- 4-(4-
- ENT 20,279
-
- MDL: MFCD00008791
- インチ: 1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3
- InChIKey: PCBSXBYCASFXTM-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CCC1=CC=C(C=C1)OC
- BRN: 1869592
計算された属性
- せいみつぶんしりょう: 178.09900
- どういたいしつりょう: 178.09938
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色から淡黄色の油状液体で、花の香りと果物の味がします。
- 密度みつど: 1.046 g/mL at 25 °C(lit.)
- ゆうかいてん: 10°C(lit.)
- ふってん: 177°C/25mmHg(lit.)
- フラッシュポイント: 華氏温度:>235.4°f
摂氏度:>113°c - 屈折率: n20/D 1.519(lit.)
- すいようせい: Not miscible in water.
- PSA: 26.30000
- LogP: 2.21680
- FEMA: 2672
- ようかいせい: 未確定
4-(4-Methoxyphenyl)-2-butanone セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S23-S24/25
- RTECS番号:EL9085500
-
危険物標識:
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
- TSCA:Yes
- ちょぞうじょうけん:日陰、乾燥、暗い場所、密閉容器または円筒に保存します。不適合な材料、火元、訓練されていない人から離れてください。セキュリティラベル領域。容器/ガスボンベを人身から保護する。
4-(4-Methoxyphenyl)-2-butanone 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-(4-Methoxyphenyl)-2-butanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16160-50.0g |
4-(4-methoxyphenyl)butan-2-one |
104-20-1 | 95% | 50.0g |
$57.0 | 2023-02-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0756-25ml |
4-(4-Methoxyphenyl)-2-butanone |
104-20-1 | 96.0%(GC) | 25ml |
¥290.0 | 2022-06-10 | |
Enamine | EN300-16160-0.5g |
4-(4-methoxyphenyl)butan-2-one |
104-20-1 | 95% | 0.5g |
$19.0 | 2023-02-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-232245-10g |
4-(4-Methoxyphenyl)-2-butanone, |
104-20-1 | 10g |
¥196.00 | 2023-09-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158241-100g |
4-(4-Methoxyphenyl)-2-butanone |
104-20-1 | >97.0%(GC) | 100g |
¥192.90 | 2023-09-02 | |
TRC | M263065-100g |
4-(4-Methoxyphenyl)-2-butanone |
104-20-1 | 100g |
$ 121.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03170-100g |
4-(4-Methoxyphenyl)-2-butanone |
104-20-1 | ≥98% | 100g |
¥608.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X60755-25g |
4-(4-Methoxyphenyl)-2-butanone |
104-20-1 | ≥98% | 25g |
¥78.0 | 2023-09-05 | |
eNovation Chemicals LLC | D757350-500g |
4-(4-Methoxyphenyl)butan-2-one |
104-20-1 | 98% | 500g |
$105 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03170-SAmPLE |
4-(4-Methoxyphenyl)-2-butanone |
104-20-1 | ≥98% | sample |
¥558.0 | 2024-07-19 |
4-(4-Methoxyphenyl)-2-butanone 関連文献
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1. Natural products in agarwood and Aquilaria plants: chemistry, biological activities and biosynthesisWei Li,Hui-Qin Chen,Hao Wang,Wen-Li Mei,Hao-Fu Dai Nat. Prod. Rep. 2021 38 528
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Penghui Cheng,Jianjian Zhang,Jiaguo Huang,Qingqing Miao,Chenjie Xu,Kanyi Pu Chem. Sci. 2018 9 6340
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3. Synthesis of meta,meta-bridged biaryls ([7.0]-metacyclophanes)via aryl-aryl coupling: factors affecting the cyclisationSalah E. N. Mohamed,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1983 2577
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Hui Mao,Bing-Xin You,Lie-Jin Zhou,Ting-Ting Xie,Yi-Hang Wen,Xin Lv,Xiao-Xia Wang Org. Biomol. Chem. 2017 15 6157
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5. Transition metal complexes as linkers for solid phase synthesis: chromium carbonyl complexes as linkers for arenesAlex C. Comely,Susan E. Gibson (née Thomas),Neil J. Hales,Mark A. Peplow J. Chem. Soc. Perkin Trans. 1 2001 2526
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Maria J. Climent,Avelino Corma,Sara Iborra,Maria Mifsud,Alexandra Velty Green Chem. 2010 12 99
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Thakkellapati Sivakumari,Radhakrishnan Preetha,Anju Chadha RSC Adv. 2014 4 2257
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Moataz Morad,Ewa Nowicka,Mark Douthwaite,Sarwat Iqbal,Peter Miedziak,Jennifer K. Edwards,Gemma L. Brett,Qian He,David Morgan,Hamed Alshammari,Donald Bethell,David W. Knight,Meenakshisundaram Sankar,Graham J. Hutchings Catal. Sci. Technol. 2017 7 1928
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Weiying Wang,Jiajun Wang,Shiye Li,Chaoping Li,Rong Tan,Donghong Yin Green Chem. 2020 22 4645
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Tadashi Ito,Emi Nishiuchi,Gaku Fukuhara,Yoshihisa Inoue,Tadashi Mori Photochem. Photobiol. Sci. 2011 10 1405
4-(4-Methoxyphenyl)-2-butanoneに関する追加情報
Professional Introduction to 4-(4-Methoxyphenyl)-2-butanone (CAS No. 104-20-1)
4-(4-Methoxyphenyl)-2-butanone, with the chemical formula C10H12O and CAS number 104-20-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its aromatic ring and ketone functional group, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities. The presence of a methoxy group at the para position of the phenyl ring enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
In recent years, the study of 4-(4-Methoxyphenyl)-2-butanone has been extensively explored in the context of drug discovery and development. Its structural features make it a promising candidate for further investigation in medicinal chemistry. Researchers have been particularly interested in its potential as a precursor for the synthesis of novel therapeutic agents. The compound's ability to undergo various chemical transformations, such as oxidation, reduction, and condensation reactions, allows for the creation of diverse derivatives with tailored properties.
The methoxyphenyl moiety in 4-(4-Methoxyphenyl)-2-butanone plays a crucial role in determining its chemical behavior. This group not only influences the molecule's solubility and stability but also contributes to its interactions with biological targets. Studies have shown that compounds containing methoxyphenyl groups often exhibit interesting pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. These findings have prompted further investigation into the potential therapeutic applications of 4-(4-Methoxyphenyl)-2-butanone.
One of the most compelling aspects of 4-(4-Methoxyphenyl)-2-butanone is its utility as a building block in the synthesis of more complex organic molecules. Its structural framework provides a versatile platform for functionalization, enabling chemists to design and create novel compounds with specific desired characteristics. This has led to numerous studies exploring its use in the development of agrochemicals, fragrances, and specialty chemicals. The compound's versatility makes it an indispensable tool in synthetic organic chemistry.
Recent advancements in computational chemistry have also shed new light on the potential applications of 4-(4-Methoxyphenyl)-2-butanone. Molecular modeling studies have revealed insights into its interactions with various biological targets, providing a rational basis for designing more effective drugs. These computational approaches have complemented experimental work, allowing researchers to predict the behavior of this compound under different conditions with greater accuracy. This interdisciplinary approach has significantly accelerated the discovery process.
The role of 4-(4-Methoxyphenyl)-2-butanone in medicinal chemistry extends beyond its use as a synthetic intermediate. The compound has been investigated for its potential biological activities, particularly in the context of neurological disorders. Preliminary studies suggest that derivatives of this molecule may exhibit neuroprotective properties, making them candidates for further development as treatments for conditions such as Alzheimer's disease and Parkinson's disease. These findings highlight the importance of continued research into this versatile compound.
In conclusion, 4-(4-Methoxyphenyl)-2-butanone (CAS No. 104-20-1) is a multifaceted compound with significant applications in organic chemistry and pharmaceutical research. Its structural features make it a valuable intermediate for synthesizing complex molecules, while its potential biological activities open up new avenues for drug discovery. The combination of experimental and computational approaches has enhanced our understanding of this compound's properties and applications. As research continues to evolve, it is likely that 4-(4-Methoxyphenyl)-2-butanone will play an increasingly important role in the development of novel therapeutic agents.
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